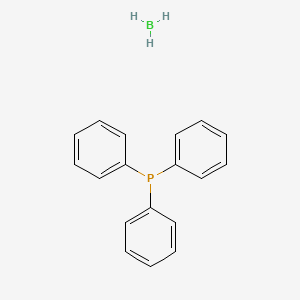

Borane;triphenylphosphane

Vue d'ensemble

Description

Borane;triphenylphosphane is a useful research compound. Its molecular formula is C18H18BP and its molecular weight is 276.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymerization Catalysis

Triphenylborane in Polymerization:

Triphenylborane serves as an effective catalyst in various polymerization processes. It has been utilized in the copolymerization of epoxides with carbon dioxide (CO₂) and isocyanates to produce polycarbonate copolymers and polyurethanes. These reactions are particularly significant due to their ability to utilize CO₂, a greenhouse gas, as a feedstock for valuable materials .

- Key Findings:

Table 1: Summary of Polymerization Reactions Using BPh₃

| Reaction Type | Substrates | Products | Yield (%) |

|---|---|---|---|

| Copolymerization with CO₂ | Epoxides + CO₂ | Polycarbonates | High |

| Copolymerization with Isocyanates | Epoxides + Isocyanates | Polyurethanes | High |

| Hydrocyanation | Olefins + BPh₃ | Adiponitrile (Nylon Intermediate) | Industrial |

Metal-Free Catalysis

Role in Metal-Free Catalysis:

BPh₃ has emerged as a prominent catalyst in metal-free organic transformations. Its applications include hydrogenation reactions and the activation of small molecules like CO₂ and alkenes.

-

Hydrogenation Reactions:

BPh₃ can catalyze the hydrogenation of various substrates, including alkenes and imines, demonstrating its utility in producing amines and alcohols without the need for metal catalysts . -

Activation of CO₂:

As a component of frustrated Lewis pairs (FLPs), BPh₃ effectively activates CO₂ for reductive transformations, enabling the conversion of CO₂ into methanol or methane under mild conditions .

Table 2: Summary of Metal-Free Catalytic Reactions Using BPh₃

| Reaction Type | Substrates | Products | Conditions |

|---|---|---|---|

| Hydrogenation | Alkenes | Alkanes | Mild Temperature |

| Reductive Amination | Aldehydes + Silanes | Amines | Room Temperature |

| CO₂ Reduction | CO₂ + Silanes | Methanol/Methane | Mild Conditions |

Reducing Agent in Organic Synthesis

Application as a Reducing Agent:

BPh₃ is widely recognized for its ability to reduce carbonyl compounds effectively. This property is exploited in various organic synthesis applications, including the reduction of ketones and aldehydes to alcohols.

- Key Insights:

Table 3: Summary of Reductive Applications Using BPh₃

| Reaction Type | Substrates | Products | Selectivity |

|---|---|---|---|

| Reduction | Aldehydes | Primary Alcohols | High |

| Reduction | Ketones | Secondary Alcohols | High |

Case Studies

Case Study 1: Polymerization with CO₂

In a recent study, researchers demonstrated the use of BPh₃-catalyzed copolymerization of epoxides with CO₂ to produce high-performance polycarbonates. The reaction conditions were optimized to achieve yields exceeding 90% with minimal side products, showcasing BPh₃'s potential in sustainable polymer chemistry .

Case Study 2: Hydrogenation Reactions

Another investigation focused on the hydrogenation of N-benzylidene aniline using BPh₃ as a catalyst. The study revealed that BPh₃ could effectively convert the imine into the corresponding amine under mild conditions, emphasizing its utility in synthetic organic chemistry without metal contaminants .

Analyse Des Réactions Chimiques

Formation and Structural Basis

The adduct forms when triphenylphosphine donates its lone pair from the sp³-hybridized phosphorus atom to the empty p-orbital of boron in , converting boron’s hybridization from sp² (trigonal planar) to sp³ (tetrahedral) . This dative bond stabilizes the electron-deficient boron center:

Key Properties:

-

Bond strength: Trialkylphosphine-borane adducts exhibit stronger bonds () compared to triarylphosphine-boranes () .

Reduction of Carbonyl Compounds

acts as a mild reducing agent for ketones and aldehydes, converting them to alcohols under controlled conditions .

Example Reaction:

Applications:

Hydroboration of Alkenes

The complex participates in hydroboration reactions, adding boron to alkenes to form organoboranes, which are precursors to alcohols or amines .

Mechanism:

Anti-Markovnikov addition, with boron attaching to the less substituted carbon.

Example:

Deprotection via Borane Transfer

undergoes borane transfer to amines, a critical step in deprotecting phosphine-borane adducts. This reaction proceeds via an S<sub>N</sub>2-like mechanism with second-order kinetics .

Key Findings:

| Parameter | Value/Observation | Source |

|---|---|---|

| Rate constant () | (varies with amine) | |

| Activation entropy () | Negative () | |

| Solvent effect | Apolar solvents (e.g., THF) enhance rates |

Optimized Conditions for Deprotection:

-

Use cyclic amines (e.g., DABCO) in THF at elevated temperatures .

-

High initial concentrations of both reactants to leverage bimolecular kinetics .

Coordination with Metal Centers

serves as a ligand in coordination chemistry, forming stable complexes with transition metals (e.g., Rh, Pd) .

Applications:

-

Catalysis: Enhances selectivity in hydrogenation and cross-coupling reactions .

-

Example: catalyzes alkene hydrogenation at ambient conditions.

Reactivity with Alkynes

The adduct reacts with terminal alkynes (e.g., phenylacetylene) to form zwitterionic phosphonium-borate salts via cycloaddition and insertion :

Key Insight:

-

The reaction involves regioselective activation of the alkyne, followed by insertion into the P→B bond .

Thermodynamic Stability and Back-Bonding

The adduct exhibits enhanced stability due to back-donation from boron to phosphorus’s vacant d-orbitals. This effect is absent in , where fluorine’s electronegativity inhibits back-bonding .

Comparative Bond Strengths:

| Adduct | Bond Strength (, kcal/mol) |

|---|---|

| 20–25 | |

| 30–40 |

Synthetic Protocols

Preparation of Ph3P⋅BH3\text{Ph}_3\text{P}·\text{BH}_3Ph3P⋅BH3 :

-

Reactants: Triphenylphosphine () and () in dry THF.

-

Conditions: Stirred under at 0°C, followed by glacial acetic acid addition.

Typical Workup:

Analytical Characterization

Propriétés

IUPAC Name |

borane;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.BH3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVBILDTVBDARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.